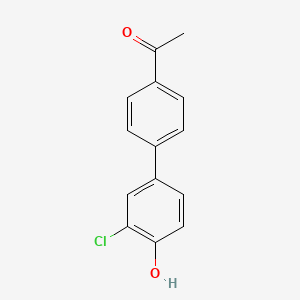

4-(4-Acetylphenyl)-2-chlorophenol

Description

Properties

IUPAC Name |

1-[4-(3-chloro-4-hydroxyphenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9(16)10-2-4-11(5-3-10)12-6-7-14(17)13(15)8-12/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIKIDPKZYEJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602257 | |

| Record name | 1-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106271-58-3 | |

| Record name | 1-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 4 Acetylphenyl 2 Chlorophenol and Its Structural Analogues

Regioselective Carbon-Carbon Bond Formation Approaches for the Biphenyl (B1667301) Core

The construction of the biphenyl scaffold is a critical step in the synthesis of 4-(4-Acetylphenyl)-2-chlorophenol and its analogues. Various transition metal-catalyzed cross-coupling reactions have been developed that allow for the selective formation of C-C bonds between two aromatic rings. These methods have revolutionized synthetic organic chemistry by providing reliable pathways to complex biaryl structures. mdpi.com

Suzuki-Miyaura Cross-Coupling Reactions and Variants

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly for the synthesis of biaryl compounds. libretexts.orgresearchgate.net This reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide or triflate. libretexts.orggre.ac.uk A key advantage of this method is the use of organoboron reagents, which are generally stable, have low toxicity, and are commercially available or readily prepared. libretexts.org

The general mechanism involves three main steps: oxidative addition of the organohalide to a Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The synthesis of a 4-arylphenol structure like the target compound could be envisioned by coupling (4-acetylphenyl)boronic acid with a 2-chloro-4-halophenol derivative or, alternatively, a 4-acetylphenyl halide with a (2-chloro-4-hydroxyphenyl)boronic acid derivative. The choice of base, solvent, and palladium catalyst/ligand system is crucial for optimizing the reaction yield and minimizing side products. rsc.org

Table 1: Examples of Suzuki-Miyaura Reaction Conditions for Biphenyl Synthesis This table presents generalized conditions and representative examples for the synthesis of biphenyl derivatives, illustrating the versatility of the Suzuki-Miyaura coupling.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd/Si3N4 (heterogeneous) | Na2CO3 | DME/Water | 80 | >95 researchgate.net |

| 2 | Aryl Bromide | Organoboronate | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 100 | 70-95 |

| 3 | Aryl Chloride | Phenylboronic acid | Pd(OAc)2 / Ferrocenyl Phosphine (B1218219) Ligand | K3PO4 | Toluene | 100 | High |

| 4 | 4-Iodoanisole | (4-methoxyphenyl)boronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/Water | 100 | 98 |

Note: Specific conditions for the direct synthesis of this compound would require empirical optimization.

Stille, Heck, and Negishi Coupling Applications

Beyond the Suzuki reaction, several other palladium-catalyzed cross-couplings are valuable for biphenyl synthesis. researchgate.net

Stille Coupling: This reaction pairs an organohalide with an organotin compound (stannane). organic-chemistry.orgwikipedia.org Stille couplings are known for their tolerance of a wide variety of functional groups, and the organostannanes are stable to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.orgwikipedia.org For the target molecule, this could involve coupling a 4-acetylphenylstannane with a 2-chloro-4-halophenol.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are more reactive than their boron or tin counterparts. wikipedia.orgrsc.org This increased reactivity allows for couplings to occur under milder conditions and can be particularly useful for less reactive substrates. rsc.org The reaction demonstrates high functional group tolerance and allows for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org The synthesis could proceed via the coupling of an arylzinc halide with an aryl halide. rsc.org

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. mdpi.comorganic-chemistry.org While not a direct route to a biphenyl from two aryl partners, it can be used to synthesize precursors. For instance, 4-bromoacetophenone could be coupled with 2-chloro-4-vinylphenol to generate a stilbene intermediate, which could then be further transformed into the biphenyl core. The Heck reaction is attractive due to its high chemoselectivity and generally mild conditions. mdpi.comnih.gov

Table 2: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron (R-B(OH)2) | Low toxicity, stable reagents, mild conditions | Base sensitivity in some substrates |

| Stille | Organotin (R-SnR'3) | High functional group tolerance, stable reagents | Toxicity of tin compounds, purification challenges organic-chemistry.orgwikipedia.org |

| Negishi | Organozinc (R-ZnX) | High reactivity, mild conditions, broad scope wikipedia.orgrsc.org | Moisture/air sensitivity of reagents |

| Heck | Alkene | Atom economy (no organometallic reagent) | Limited to substrates with vinylic C-H bonds mdpi.com |

Direct Arylation Strategies

For the synthesis of this compound, a direct arylation approach could involve the palladium-catalyzed reaction between 4-bromoacetophenone and 2-chlorophenol (B165306). A key challenge in direct arylation is controlling the regioselectivity of the C-H activation. In the case of 2-chlorophenol, the hydroxyl group is a strong ortho-, para-director, which could potentially direct the arylation to the desired position C-4 (para to the hydroxyl group). Careful selection of the catalyst, ligand, and reaction conditions is essential to achieve the desired regioselectivity and prevent side reactions like homocoupling. researchgate.net

Introduction and Functionalization of the Chlorophenol Moiety

The second major strategic consideration is the formation of the 2-chlorophenol portion of the molecule. This can be achieved either by introducing a chlorine atom onto a pre-formed phenolic biphenyl core or by using a pre-chlorinated building block in the C-C bond formation step.

Electrophilic Aromatic Chlorination of Phenolic Precursors

If the biphenyl core, such as 4-(4-acetylphenyl)phenol, is synthesized first, the chlorine atom can be introduced via an electrophilic aromatic substitution reaction. wikipedia.org The hydroxyl group of the phenol (B47542) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com Since the para position is already substituted in the biphenyl precursor, chlorination is expected to occur primarily at one of the ortho positions.

Common chlorinating agents for this transformation include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-Chlorosuccinimide (NCS). The reaction typically requires a catalyst, such as a Lewis acid (e.g., AlCl₃, FeCl₃), to polarize the chlorinating agent and generate a more potent electrophile. wikipedia.orgmasterorganicchemistry.com The choice of solvent and temperature can influence the regioselectivity and prevent over-chlorination.

Table 3: Reagents for Electrophilic Aromatic Chlorination of Phenols

| Reagent | Catalyst | Typical Conditions | Comments |

| Chlorine (Cl₂) | AlCl₃ or FeCl₃ wikipedia.org | Anhydrous solvent (e.g., CCl₄, CS₂) | Highly reactive, can lead to polychlorination. |

| Sulfuryl Chloride (SO₂Cl₂) | None or Lewis Acid | Inert solvent, often at room temp. | Generally easier to handle than Cl₂ gas. |

| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., TFA) or silica gel | Acetonitrile or chlorinated solvents | Milder, often provides higher selectivity. |

Nucleophilic Aromatic Substitution on Activated Arenes

An alternative strategy involves nucleophilic aromatic substitution (SₙAr) to introduce either the chloro or the hydroxyl group. SₙAr reactions typically require an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a good leaving group (such as a halide). libretexts.org

One potential SₙAr pathway could involve a precursor like 1-(4-(2,4-dichlorophenyl)phenyl)ethanone. In this molecule, the chlorine atom at the C-4 position is para to the electron-withdrawing acetylphenyl group, making it susceptible to nucleophilic attack. Reaction with a strong nucleophile like sodium hydroxide (B78521) under forcing conditions (high temperature and pressure) could selectively replace the C-4 chlorine with a hydroxyl group, yielding the target compound. The chlorine at the C-2 position is less activated and would likely remain intact. This approach is common in industrial syntheses for producing substituted phenols. libretexts.org Another possibility involves the use of quinone monoketals, which can undergo nucleophilic chlorination to produce ortho-chlorophenols. nih.gov

Transition-Metal Catalyzed C-Cl Bond Formation

The introduction of a chlorine atom ortho to a hydroxyl group on a phenolic ring is a critical step in the synthesis of this compound. While traditional electrophilic chlorination of phenols typically favors the para-position, transition-metal catalysis offers powerful methods for achieving high regioselectivity. scientificupdate.com

Palladium-catalyzed reactions have been developed for the directed C–H chlorination of phenol derivatives. By employing an auxiliary directing group, such as a pyridine group, it is possible to achieve highly efficient and regioselective chlorination at the ortho position. rsc.org This method is particularly valuable for late-stage functionalization in complex molecules.

Copper-catalyzed systems also provide a viable route for the chlorination of arenes. For instance, a process utilizing chlorophenols themselves as a chloro-group transfer agent, catalyzed by Cu(NO₃)₂/NaNO₃ under aerobic conditions, represents an innovative approach that couples pollutant degradation with the synthesis of valuable aryl chlorides. nih.gov

Organocatalysis presents another advanced strategy for controlling the regioselectivity of phenol chlorination. The reactivity of chlorinating agents like sulfuryl chloride (SO₂Cl₂) can be fine-tuned by specific organocatalysts to favor ortho-chlorination. nih.gov For example, research has shown that while many methods result in para-selectivity, catalysts such as Nagasawa's bis-thiourea can overcome this innate preference to yield ortho-chlorinated phenols. scientificupdate.comnih.gov The choice of catalyst and chlorinating agent is crucial for directing the substitution pattern, as summarized in the table below.

Table 1: Catalytic Systems for Regioselective Chlorination of Phenols

| Catalyst System | Chlorinating Agent | Predominant Isomer | Key Features |

|---|---|---|---|

| Palladium Acetate (B1210297) (with directing group) | N-Chlorosuccinimide (NCS) | Ortho | High efficiency for directed C-H chlorination. rsc.org |

| Nagasawa's bis-thiourea | Sulfuryl Chloride | Ortho | Overcomes innate para-selectivity. nih.gov |

| (S)-diphenylprolinol | Sulfuryl Chloride | Ortho | High ortho-selectivity (≤99:1 o:p ratio). nih.gov |

| Thiourea Catalyst 6 | N-Chlorosuccinimide (NCS) | Ortho | Achieves up to 10:1 selectivity for the ortho-isomer. scientificupdate.com |

| Thiourea Catalyst 7 | N-Chlorosuccinimide (NCS) | Para | Demonstrates catalyst-controlled para-selectivity (up to 20:1). scientificupdate.com |

Synthesis and Modification of the Acetylphenyl Group

The 4-acetylphenyl moiety is the second key structural component. Its synthesis can be approached through several well-established methodologies, each with distinct advantages depending on the available starting materials and desired reaction conditions.

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. organic-chemistry.org This electrophilic aromatic substitution involves reacting an aromatic ring, in this case, a biphenyl or a 4-phenylphenol derivative, with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. sigmaaldrich.comnih.gov

The direct acylation of biphenyl with acetyl chloride or acetic anhydride, typically catalyzed by aluminum trichloride (AlCl₃), selectively yields 4-acetylbiphenyl due to steric hindrance at the ortho positions and the activating nature of the phenyl substituent. chegg.com A patent describes a high-yield synthesis of 4-acetylbiphenyl using acetic anhydride and AlCl₃ in dichloromethane, with the addition of 4-dimethylaminopyridine (DMAP) as a catalyst to improve purity and reduce byproducts. google.com

When acylating a phenol derivative like 4-phenylphenol, a key challenge is the competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group). stackexchange.comcurlyarrows.com The reaction conditions, particularly the amount and type of acid catalyst, determine the outcome. High concentrations of a strong acid catalyst, such as neat trifluoromethanesulfonic acid (TfOH) or an excess of AlCl₃, favor C-acylation. stackexchange.com The initial O-acylated product (a phenyl ester) can also undergo a Fries rearrangement under these conditions to yield the desired C-acylated hydroxyarylketone. curlyarrows.com

Table 2: Comparison of Friedel-Crafts Acylation Conditions

| Substrate | Acylating Agent | Catalyst | Key Outcome |

|---|---|---|---|

| Biphenyl | Acetic Anhydride | AlCl₃ / DMAP | High-purity 4-acetylbiphenyl, yield >93%. google.com |

| Phenol | Acyl Chlorides | 1% TfOH in CH₃CN | Favors O-acylation (>90% yield). stackexchange.com |

| Phenol | Acyl Chlorides | Neat TfOH | Favors C-acylation (>90% yield). stackexchange.com |

| Aromatic Ethers | Carboxylic Acids | Methanesulfonic Acid / Graphite | Regioselective acylation under mild conditions. organic-chemistry.org |

An alternative strategy for installing the acetyl group is the oxidation of an ethyl group at the corresponding position. This approach involves first synthesizing 4-ethylbiphenyl, which can then be oxidized to 4-acetylbiphenyl. The benzylic position of the ethyl group is particularly susceptible to oxidation due to the stability of the resulting benzylic radical or cationic intermediates.

Visible light-driven, metal-free methods have been developed for the site-selective chlorination of benzylic C-H bonds, which can then be converted to the ketone. mdpi.com For instance, the chlorination of ethylbenzene yields (1-chloroethyl)benzene exclusively. mdpi.com Subsequent hydrolysis would produce the corresponding ketone. Various oxidizing agents, including potassium permanganate, chromic acid, or catalytic systems employing transition metals with oxygen or peroxides, are effective for the direct oxidation of the benzylic methylene (B1212753) group to a carbonyl.

Organometallic reagents provide a powerful and versatile method for C-C bond formation. To synthesize the acetylphenyl moiety, an organometallic derivative of biphenyl can be reacted with an appropriate acetylating agent.

One common approach involves the preparation of a Grignard reagent, such as 4-biphenylylmagnesium bromide, from 4-bromobiphenyl. This nucleophilic reagent can then react with an electrophilic source of the acetyl group, like acetyl chloride or acetic anhydride, to form 4-acetylbiphenyl. Transition metals such as nickel and palladium can be used to catalyze cross-coupling reactions between chlorosilanes and organometallic reagents, offering another pathway to functionalized biphenyls. researchgate.net Similarly, Negishi cross-coupling, which involves the reaction of an organozinc reagent with an aryl halide catalyzed by a palladium or nickel complex, is a highly effective method for constructing the biphenyl core prior to or during the introduction of the acetyl group. nih.govmdpi.com

Sequential Multi-Step Synthesis of this compound

A linear synthesis involves the sequential modification of a single starting material through a series of steps until the final product is formed. For this compound, a possible linear route could start with 4-phenylphenol. The sequence might involve:

Ortho-chlorination: Introduction of the chlorine atom at the 2-position of 4-phenylphenol using a regioselective method as described in section 2.2.3.

Friedel-Crafts Acylation: Acylation of the resulting 2-chloro-4-phenylphenol at the 4'-position of the second phenyl ring to install the acetyl group.

Fragment A Synthesis: Preparation of a 2-chloro-4-halophenol or a corresponding boronic acid derivative.

Fragment B Synthesis: Preparation of 4-acetylphenylboronic acid or a corresponding halide from 4-bromoacetophenone.

Cross-Coupling: Combining Fragment A and Fragment B using a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. nih.govresearchgate.netmdpi.com

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a biaryl compound, is often achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. libretexts.orgyoutube.comtcichemicals.com The optimization of reaction conditions is critical to maximize yields and purity. Key parameters that are typically adjusted include the choice of catalyst, base, solvent, temperature, and reaction time.

Research into the synthesis of similar biaryl structures demonstrates that palladium-based catalysts are highly effective. libretexts.org The catalytic cycle involves an oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com The efficiency of each step is highly dependent on the reaction environment. For the coupling of an aryl halide (e.g., a derivative of 2-chlorophenol) with an arylboronic acid (e.g., 4-acetylphenylboronic acid), the choice of base is crucial. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used to facilitate the transmetalation step. acs.orgnih.gov

Systematic studies on the synthesis of biaryls have shown that a combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand often provides the most active catalyst. libretexts.orgyoutube.com The optimization process involves screening various combinations of these components. For instance, in the synthesis of 4-acetylbiphenyl from 4-bromoacetophenone and phenylboronic acid, a catalyst system comprising Pd₂(dba)₃ and a biphenyl-based phosphine ligand like JohnPhos, in the presence of cesium carbonate, has been shown to be effective. youtube.com

Temperature and reaction time are also pivotal. While some modern catalytic systems can achieve high yields at room temperature, many Suzuki-Miyaura reactions require heating to proceed at an optimal rate. organic-chemistry.orgresearchgate.net Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times, often from hours to minutes, while improving yields. researchgate.netresearchgate.netmdpi.com

The following interactive table summarizes typical conditions screened during the optimization of a Suzuki-Miyaura reaction for synthesizing biaryl compounds structurally similar to this compound.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 | Typical Optimized Yield |

| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd₂(dba)₃ | Palladacycle | >90% |

| Ligand | PPh₃ | JohnPhos | SPhos | None | >90% |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | KOtBu | >90% |

| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O | DMF/H₂O | >90% |

| Temperature | Room Temp | 60 °C | 80 °C | 100 °C | >90% |

Note: This table represents a generalized optimization process for biaryl synthesis via Suzuki-Miyaura coupling. The optimal conditions can vary significantly based on the specific substrates used.

Solvent and Catalyst Effects in Multi-Step Syntheses

Catalyst Effects:

The choice of catalyst is paramount, especially in the key C-C bond-forming step, such as the Suzuki-Miyaura coupling. tcichemicals.com

Homogeneous Catalysts: Traditional homogeneous palladium catalysts, often complexes with phosphine ligands, are widely used due to their high activity and solubility in organic solvents. mdpi.com The electronic and steric properties of the phosphine ligand can be fine-tuned to enhance catalytic activity and stability. For instance, electron-rich and bulky ligands can promote the oxidative addition step, which is often rate-limiting, particularly with less reactive aryl chlorides. libretexts.orgacs.org

Heterogeneous Catalysts: To overcome challenges with catalyst separation and reuse, heterogeneous catalysts have been developed. mdpi.comorganic-chemistry.org These often involve palladium nanoparticles supported on materials like activated carbon, zeolites, or polymers. organic-chemistry.orgmdpi.com Heterogeneous catalysts are advantageous for their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling, a key principle of green chemistry. mdpi.comorganic-chemistry.org However, leaching of the metal from the support can sometimes be an issue. mdpi.com

Catalyst Deactivation: In some cases, substrates with certain functional groups, such as phenols with labile protons (-OH), can lead to catalyst deactivation. researchgate.net This may necessitate protection-deprotection strategies or the use of more robust catalytic systems.

Solvent Effects:

The solvent influences the reaction in several ways, including the solubility of reactants and reagents, the stability of the catalyst, and the reaction rate.

Solubility: In bi-phasic systems common for Suzuki reactions (e.g., an organic solvent and water), the solvent must effectively dissolve the organic substrates while allowing the inorganic base to be active. tcichemicals.com Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF). youtube.com

Polarity: The polarity of the solvent can impact the various steps of the catalytic cycle. For instance, in the preparation of catalysts on a support like activated carbon, using a mixed solvent system to reduce the solution's polarity can improve the dispersion of the active metal component, enhancing catalytic activity. nih.gov

Catalyst-Solvent Interactions: Solvents can also directly interact with the catalyst. In some systems, the solvent can compete with the substrate for active sites on the catalyst, thereby affecting selectivity and reaction rate. birmingham.ac.uk The choice of solvent can be critical in directing the reaction towards either carbonyl group hydrogenation or aromatic ring hydrogenation in molecules containing both functionalities. birmingham.ac.uk Aqueous media are increasingly used as a green alternative, as organoboranes and some ligand-free Pd-catalysts are compatible with water. libretexts.orgresearchgate.net

The interplay between the catalyst and solvent is crucial. An optimal combination is required to achieve high yields and selectivity in the multi-step synthesis of complex molecules like this compound.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. fq-unam.orgepitomejournals.com This involves designing synthetic routes that are more efficient, use safer materials, and generate less waste.

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents: A primary goal of green chemistry is to replace hazardous organic solvents with more environmentally benign alternatives. epitomejournals.com For the Suzuki-Miyaura coupling step, performing the reaction in water or aqueous mixtures can significantly reduce the environmental footprint. libretexts.orgresearchgate.net Solvent-free, or neat, reaction conditions, sometimes facilitated by grinding or mechanochemical methods, represent another highly effective green strategy. organic-chemistry.orgmdpi.com

Development of Recyclable Catalysts: Catalysis is a cornerstone of green chemistry. mdpi.comfq-unam.org The use of heterogeneous catalysts, which can be easily separated and reused over multiple reaction cycles, is a key strategy. mdpi.com This not only reduces the cost associated with expensive transition metal catalysts like palladium but also minimizes the contamination of the final product with metal residues. mdpi.comorganic-chemistry.org

Energy Efficiency: Traditional synthetic methods often require prolonged heating, consuming significant amounts of energy. fq-unam.org Alternative energy sources like microwave irradiation and ultrasound (sonochemistry) can dramatically accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. researchgate.netmdpi.comfq-unam.org These techniques can also lead to higher product yields and cleaner reactions.

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Conventional Approach | Green Alternative | Benefit |

| Solvent | Toluene, Dioxane, THF | Water, Ethanol/Water, Solvent-free | Reduced toxicity and waste |

| Catalyst | Homogeneous Pd-phosphine complex | Heterogeneous, recyclable catalyst (e.g., Pd on carbon) | Catalyst reuse, reduced metal waste mdpi.com |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | Faster reactions, lower energy use researchgate.netmdpi.com |

| Waste Reduction | Stoichiometric reagents | Catalytic processes with high turnover numbers | Less waste, higher efficiency fq-unam.org |

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and economically viable. fq-unam.org

Chemical Reactivity and Transformation of 4 4 Acetylphenyl 2 Chlorophenol

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-(4-Acetylphenyl)-2-chlorophenol is a prime site for a variety of chemical modifications, including etherification, esterification, metalation, and oxidation. The reactivity of this group is influenced by the electronic effects of the substituents on the aromatic ring.

Etherification and Esterification Reactions

Etherification: The formation of an ether linkage typically involves the deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile in a reaction with an alkyl halide. While specific studies on this compound are not prevalent, the etherification of similar phenols, such as 4-hydroxyacetophenone, provides a reliable model. For instance, the reaction of 4-hydroxyacetophenone with various alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) yields the corresponding ethers in good yields.

Esterification: Esterification of the phenolic hydroxyl group can be achieved through several methods. The classic Fischer-Speier esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. google.com Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base provides a more efficient route to the corresponding esters. epo.org The standard synthesis of 4-hydroxyacetophenone itself often involves the esterification of phenol to phenyl acetate (B1210297), which then undergoes a Fries rearrangement. epo.org

Table 1: Representative Etherification and Esterification Reactions of Phenols

| Reactant | Reagent(s) | Product | Reaction Type |

| 4-Hydroxyacetophenone | Alkyl halide, K₂CO₃, DMF | 4-Alkoxyacetophenone | Etherification |

| Phenol | Acetic Anhydride | Phenyl acetate | Esterification |

| 4-Hydroxyacetophenone | Carboxylic Acid, Acid Catalyst | 4-Acetylphenyl ester | Esterification |

Metalation and Subsequent Reactions

The acidic proton of the phenol can be abstracted by strong bases, such as organolithium reagents, to form a lithium phenoxide. This metalation step generates a potent nucleophile that can participate in a variety of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. Organolithium reagents are powerful bases capable of deprotonating even very weak acids. mt.comnih.gov The resulting organolithium compound is a versatile intermediate in organic synthesis. mt.comorganicchemistrydata.orguniurb.it While direct metalation of this compound is not explicitly detailed in the literature, the principles of phenol deprotonation are well-established. The reaction of a phenol with an organolithium reagent, such as n-butyllithium, would readily generate the corresponding lithium phenoxide. This intermediate can then be reacted with a range of electrophiles.

Table 2: Illustrative Metalation and Subsequent Reactions of Phenols

| Reactant | Reagent(s) | Intermediate | Subsequent Electrophile | Final Product |

| Phenol | n-Butyllithium | Lithium Phenoxide | Alkyl halide | Alkyl phenyl ether |

| Phenol | n-Butyllithium | Lithium Phenoxide | Carbon dioxide, then H₃O⁺ | Salicylic acid |

| Phenol | n-Butyllithium | Lithium Phenoxide | Aldehyde/Ketone, then H₃O⁺ | Hydroxybenzyl alcohol derivative |

Oxidation Pathways of the Phenol Moiety

The phenolic ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. A notable transformation for hydroxyacetophenones is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring, converting the ketone into an ester. For instance, 4-hydroxyacetophenone can be oxidized by a flavoprotein monooxygenase enzyme from Pseudomonas fluorescens ACB to yield 4-hydroxyphenyl acetate. nih.govwikipedia.org This enzymatic oxidation is highly specific and occurs under mild conditions. nih.govnih.gov Chemical oxidation of the phenol moiety can also occur, though it may lead to more complex product mixtures or degradation of the aromatic ring depending on the strength of the oxidizing agent.

Reactions Involving the Acetyl Group

The acetyl group of this compound offers another handle for chemical modification, with the carbonyl carbon being electrophilic and the adjacent methyl protons being weakly acidic.

Reduction of the Ketone Functionality to Alcohol or Alkane

The ketone of the acetyl group can be reduced to either a secondary alcohol or completely deoxygenated to an ethyl group.

Reduction to Alcohol: The reduction of the ketone to a secondary alcohol is a common transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily converts ketones to alcohols. umn.edusapub.orglibretexts.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. libretexts.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but are less selective. libretexts.org

Reduction to Alkane: Complete reduction of the carbonyl group to a methylene (B1212753) group (an alkane) can be achieved through several methods. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures, is a classic method for this transformation.

Table 3: Reduction Reactions of the Acetyl Group

| Starting Material | Reagent(s) | Product | Product Type |

| Acetophenone (B1666503) | NaBH₄, CH₃OH | 1-Phenylethanol | Secondary Alcohol |

| Acetophenone | 1. H₂NNH₂, 2. KOH, heat | Ethylbenzene | Alkane |

Aldol (B89426) Condensations and Related Carbonyl Chemistry

The α-protons of the acetyl group are acidic enough to be removed by a base, forming an enolate. This enolate can then act as a nucleophile in aldol condensation reactions with aldehydes or other ketones. sigmaaldrich.com The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an enolizable ketone with a non-enolizable aldehyde in the presence of a base. researchgate.net For example, acetophenone can react with various benzaldehydes in the presence of sodium hydroxide (B78521) to form chalcones (α,β-unsaturated ketones). weebly.com This reaction is highly versatile and allows for the synthesis of a wide array of chalcone (B49325) derivatives. The reactivity in aldol condensations can be influenced by the specific reaction conditions and the nature of the carbonyl compounds involved. brainly.comjocpr.com

Table 4: Aldol Condensation Reactions of Acetophenones

| Ketone | Aldehyde | Base | Product |

| Acetophenone | Benzaldehyde | NaOH | Chalcone (1,3-Diphenyl-2-propen-1-one) |

| 2-Hydroxyacetophenone | 4-Methoxybenzaldehyde | MgO/fly ash | (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| Acetophenone | Various substituted benzaldehydes | NaOH | Substituted Chalcones |

Derivatization of the Methyl Ketone (e.g., Haloform Reaction)

The acetyl group, a methyl ketone, on the phenyl ring of this compound is a key site for chemical transformation. One of the most characteristic reactions of methyl ketones is the haloform reaction. masterorganicchemistry.comyoutube.com This reaction provides a pathway to convert the methyl ketone into a carboxylic acid, proceeding through the formation of a trihalomethyl intermediate which then acts as a leaving group. masterorganicchemistry.comnih.gov

The haloform reaction is typically carried out using an excess of a halogen (chlorine, bromine, or iodine) and a strong base, such as sodium hydroxide. youtube.com The reaction begins with the base abstracting an acidic α-proton from the methyl group to form an enolate. This enolate then attacks the diatomic halogen. This process of deprotonation and halogenation repeats two more times until the methyl group is fully halogenated to a trihalomethyl group (-CX₃). masterorganicchemistry.com The resulting trihalomethyl ketone is then attacked at the carbonyl carbon by a hydroxide ion. This is followed by the cleavage of the carbon-carbon bond, releasing a haloform molecule (CHX₃, such as chloroform, bromoform, or iodoform) and a carboxylate salt. youtube.com Subsequent acidification yields the corresponding carboxylic acid. youtube.com

In the case of this compound, the haloform reaction would convert the acetyl moiety into a carboxylic acid group, yielding 4-(2-chloro-4-hydroxyphenyl)benzoic acid. The iodoform (B1672029) test, a specific version of this reaction using iodine, is historically significant as a qualitative test for methyl ketones, as iodoform is a distinctive yellow solid that precipitates out of the solution. masterorganicchemistry.comyoutube.com

Table 1: Representative Conditions for Haloform Reaction

| Reagents | Product | Typical Conditions | Notes |

|---|---|---|---|

| I₂, NaOH | 4-(2-chloro-4-hydroxyphenyl)benzoic acid and Iodoform (CHI₃) | Aqueous or alcohol solvent, room temperature or gentle warming | Formation of a yellow precipitate (iodoform) is a positive test. youtube.com |

| Br₂, NaOH | 4-(2-chloro-4-hydroxyphenyl)benzoic acid and Bromoform (CHBr₃) | Aqueous solution, often requires careful temperature control | Reaction is generally faster than with chlorine. nih.gov |

| NaOCl (Bleach) | 4-(2-chloro-4-hydroxyphenyl)benzoic acid and Chloroform (CHCl₃) | Aqueous solution, readily available and inexpensive reagent | Often used in industrial-scale synthesis. nih.gov |

Reactivity of the Aryl Chloride Substituent

The chlorine atom on the phenolic ring represents another significant site for chemical modification. Aryl chlorides are typically less reactive than aryl bromides or iodides but can undergo several important classes of reactions under specific conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing a halogen on an aromatic ring with a nucleophile. nih.gov The reaction mechanism generally involves two steps: addition of the nucleophile to the carbon bearing the leaving group to form a negatively charged Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity. libretexts.org

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Catalyst/Conditions | Potential Product | Reference Principle |

|---|---|---|---|

| Ammonia (NH₃) or Amines (RNH₂) | High temperature/pressure; or Cu-based catalysts | 4-(4-Acetylphenyl)-2-aminophenol | Buchwald-Hartwig amination is a modern alternative to classical SNAr. |

| Sodium Methoxide (NaOMe) | High temperature; Cu catalysts (Ullmann condensation) | 4-(4-Acetylphenyl)-2-methoxyphenol | SNAr on unactivated aryl halides is difficult. masterorganicchemistry.com |

| Cyanide (e.g., CuCN) | High temperature (Rosenmund–von Braun reaction) | 3-Acetyl-4'-hydroxy-[1,1'-biphenyl]-2-carbonitrile | Requires harsh conditions for aryl chlorides. |

Cross-Coupling Reactions for Further Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly effective for functionalizing aryl halides. nih.gov Reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Heck (using alkenes) couplings can be applied to the aryl chloride of this compound to introduce new aryl or vinyl substituents.

The Stille reaction, for example, is valued for its tolerance of a wide variety of functional groups. nih.gov Similarly, the Suzuki-Miyaura coupling is widely used due to the stability and low toxicity of the boronic acid reagents. taylorandfrancis.com For aryl chlorides, which are less reactive than bromides or iodides, the choice of a suitable palladium catalyst and ligand is critical. Electron-rich, bulky phosphine (B1218219) ligands, such as tri-t-butylphosphine or XPhos, are often required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, which is typically the rate-limiting step. nih.gov

Table 3: Representative Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, SPhos/XPhos, Base (e.g., K₃PO₄) | A terphenyl derivative |

| Stille | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄ | A terphenyl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Base (e.g., Et₃N) | 4-(4-Acetylphenyl)-2-vinylphenol derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-(4-Acetylphenyl)-2-(alkynyl)phenol derivative |

Reductive Dechlorination Processes

Reductive dechlorination is a process that replaces a chlorine atom with a hydrogen atom. This transformation can be achieved using various methods, most commonly via catalytic hydrogenation. This reaction is useful for removing chlorine atoms when they are no longer needed or to access the corresponding dechlorinated scaffold.

For this compound, reductive dechlorination would yield 4-(4-acetylphenyl)phenol. A standard method involves using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂), or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or cyclohexene. Studies on related compounds, such as 2,4-dichlorophenol (B122985), have shown that this process is efficient, often proceeding sequentially with the removal of one chlorine atom at a time. nih.govnih.gov

Table 4: Representative Reductive Dechlorination Conditions

| Reagents | Catalyst | Product | Reference Principle |

|---|---|---|---|

| H₂ (gas) | Pd/C | 4-(4-Acetylphenyl)phenol | Standard catalytic hydrogenation. nih.gov |

| HCOONH₄ (Ammonium formate) | Pd/C | 4-(4-Acetylphenyl)phenol | Transfer hydrogenation, avoids handling H₂ gas. |

| NaBH₄ | NiCl₂ or PdCl₂ | 4-(4-Acetylphenyl)phenol | Reduction using a metal hydride. |

Reactions on the Aromatic Rings

The two aromatic rings of the molecule are susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of the incoming electrophile is governed by the directing effects of the substituents already present on the ring. scranton.edu

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of EAS reactions on this compound must be considered for each ring separately, as they possess different activating and directing groups. youtube.com

On the Chlorophenol Ring: This ring bears three substituents: a hydroxyl group (-OH), a chlorine atom (-Cl), and the 4-acetylphenyl group.

Hydroxyl (-OH): A powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance. libretexts.org

Chlorine (-Cl): A deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can stabilize the intermediate arenium ion through resonance. scranton.edu

4-Acetylphenyl group: A bulky, deactivating group.

The directing effects of these groups will compete. The hydroxyl group is one of the strongest activating directors. Therefore, it will exert the dominant influence on the regioselectivity. It will direct incoming electrophiles primarily to the positions ortho to it (positions 3 and 5). The para position (position 6) is already occupied by the 4-acetylphenyl group. Between the two ortho positions, position 5 is sterically less hindered than position 3, which is adjacent to the chlorine atom. Thus, substitution is most likely to occur at the C5 position.

On the Acetylphenyl Ring: This ring has two substituents: an acetyl group (-COCH₃) and the 2-chloro-4-hydroxyphenyl group.

Acetyl (-COCH₃): A moderate to strong deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance, making the ortho and para positions electron-deficient. youtube.com

2-Chloro-4-hydroxyphenyl group: This large group is an ortho, para-director and is generally activating due to the influence of the hydroxyl group's lone pairs being delocalized into this ring system, despite the presence of the deactivating chlorine.

Here, the deactivating, meta-directing acetyl group will direct incoming electrophiles to the positions meta to it (positions 3' and 5'). The activating 2-chloro-4-hydroxyphenyl group will direct to the positions ortho to itself (positions 3' and 5'). In this case, the directing effects of both groups are synergistic, strongly favoring substitution at the positions meta to the acetyl group and ortho to the biaryl linkage.

Table 5: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Directing Effect | Predicted Major Substitution Site(s) |

|---|---|---|---|---|

| 2-chloro-4-hydroxyphenyl | -OH (at C1) | Strongly Activating | ortho, para | C5 (ortho to -OH, meta to -Cl) |

| -Cl (at C2) | Deactivating | ortho, para | ||

| Aryl group (at C4) | Deactivating (Inductive), Activating (Resonance) | ortho, para | ||

| 4-acetylphenyl | -COCH₃ (at C4') | Strongly Deactivating | meta | C3' and C5' (meta to -COCH₃, ortho to aryl group) |

| Aryl group (at C1') | Deactivating (Inductive), Activating (Resonance) | ortho, para |

Lithiation and Functionalization of Unsubstituted Positions

The functionalization of the aromatic rings in this compound can be achieved through lithiation, a powerful synthetic strategy that involves the deprotonation of a C-H bond using a strong organolithium base, such as n-butyllithium, to form a lithiated intermediate. This intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups onto the aromatic scaffold. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the biphenyl (B1667301) core.

In the case of this compound, the hydroxyl (-OH) and chloro (-Cl) groups on the phenolic ring are strong ortho-directing groups for metalation. The hydroxyl group, in particular, can coordinate to the lithium reagent, directing deprotonation to the adjacent positions. Therefore, lithiation is expected to occur preferentially at the C3 position, ortho to both the hydroxyl and chloro groups, and at the C6 position, ortho to the hydroxyl group. The acetyl group on the second phenyl ring is a meta-director but its influence is weaker compared to the powerful ortho-directing capabilities of the hydroxyl and chloro substituents.

The resulting organolithium species can be trapped with various electrophiles to yield a diverse range of functionalized derivatives. This methodology provides a direct route to modify the structure of the parent compound, enabling the synthesis of new molecules with potentially altered chemical and physical properties.

Table 1: Potential Functionalization of this compound via Lithiation

| Lithiation Position | Electrophile | Reagent Example | Functional Group Introduced | Potential Product |

| C3 | Carbon dioxide | CO₂ | Carboxylic acid | 3-Carboxy-4-(4-acetylphenyl)-2-chlorophenol |

| C3 | Aldehyde/Ketone | (CH₃)₂CO | Hydroxyalkyl | 4-(4-Acetylphenyl)-2-chloro-3-(2-hydroxypropan-2-yl)phenol |

| C3 | Alkyl halide | CH₃I | Alkyl (Methyl) | 4-(4-Acetylphenyl)-2-chloro-3-methylphenol |

| C6 | Silyl halide | (CH₃)₃SiCl | Silyl | 4-(4-Acetylphenyl)-2-chloro-6-(trimethylsilyl)phenol |

| C6 | Boronic ester | B(OiPr)₃ | Boronic acid (after hydrolysis) | (3-Chloro-4-hydroxy-5-(4-acetylphenyl)phenyl)boronic acid |

Ring Opening and Degradation Mechanisms (e.g., Photo-oxidation)

The degradation of this compound, particularly through processes like photo-oxidation, involves complex reaction pathways that can lead to the transformation of the parent molecule and eventual ring opening. As a chlorinated aromatic compound, its environmental fate and degradation are of significant interest. epa.gov The process is typically initiated by the absorption of light, which can lead to the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), especially in the presence of photosensitizers in aquatic environments. nih.gov

The degradation mechanism generally proceeds through several key steps:

Dechlorination: One of the primary degradation pathways for chlorinated aromatic compounds is the cleavage of the carbon-chlorine bond. nih.gov This can occur through reductive dechlorination or by nucleophilic attack, often initiated by radicals. The removal of the chlorine atom significantly reduces the toxicity of the compound.

Hydroxylation: Hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the aromatic rings. nih.gov This leads to the introduction of additional hydroxyl groups on the rings, forming di- or poly-hydroxylated intermediates. The positions of attack are influenced by the electron density of the rings.

Oxidation of Substituents: The acetyl and hydroxyl groups can also be targeted by oxidative species. The acetyl group can be oxidized, potentially leading to a carboxylic acid, while the phenol group can be oxidized to a phenoxy radical, which can then participate in further reactions.

Ring Opening: The accumulation of hydroxyl groups on the aromatic rings makes them more susceptible to cleavage. The oxidative attack on these electron-rich intermediates can break the aromatic system, leading to the formation of smaller, aliphatic carboxylic acids and aldehydes. mdpi.com Complete mineralization results in the conversion of the organic carbon to carbon dioxide and water. mdpi.com

The rate and efficiency of photodegradation are influenced by various factors, including the wavelength of light, pH, the presence of dissolved organic matter, and the concentration of oxygen and other reactive species in the medium. mdpi.com

Table 2: Key Reactive Species in Photo-oxidation and Their Role

| Reactive Species | Generation Method | Role in Degradation of this compound |

| Hydroxyl Radical (•OH) | Photolysis of nitrate (B79036) or H₂O₂; Fenton reaction | Initiates degradation via H-atom abstraction or addition to aromatic rings, leading to hydroxylation and subsequent ring cleavage. nih.gov |

| Singlet Oxygen (¹O₂) | Photosensitization by dissolved organic matter | Reacts with electron-rich moieties, particularly the phenolic ring, leading to the formation of endoperoxides and subsequent oxidation products. nih.gov |

| Hydrated Electron (e⁻aq) | Photolysis of photosensitizers | Can participate in reductive dechlorination, cleaving the C-Cl bond to form a chloride ion and an aryl radical. nsf.gov |

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, featuring a biphenyl framework with ketone and phenol functional groups, allows for a variety of intramolecular cyclization and rearrangement reactions, typically under specific catalytic conditions. These reactions can lead to the formation of new polycyclic or rearranged isomeric structures.

Intramolecular Cyclization:

Friedel-Crafts Type Cyclization: Under strong acid catalysis, the acetyl group can act as an electrophile. The carbonyl oxygen is protonated, activating the acetyl group for an intramolecular electrophilic attack on the adjacent phenyl ring. This reaction, if it were to occur between the acetyl group and the phenolic ring, would lead to the formation of a six-membered ring, yielding a substituted dibenzofuranone derivative. A more plausible pathway involves the cyclization of biphenyl-2-carboxylic acid derivatives to form fluorenones, suggesting that if the acetyl group were first oxidized to a carboxylic acid, a similar cyclization could be envisioned. chemrxiv.org

Diels-Alder Type Reactions: While less common for simple biphenyls, strained biphenyl derivatives have been shown to undergo intramolecular Diels-Alder reactions, where one of the phenyl rings acts as a diene. nih.gov This type of transformation for this compound would require significant activation, such as the introduction of strain or specific substituents to facilitate the cycloaddition.

Rearrangement Reactions:

Baeyer-Villiger Rearrangement: The ketone of the acetyl group is susceptible to the Baeyer-Villiger oxidation, where treatment with a peroxy acid (e.g., m-CPBA) results in the insertion of an oxygen atom adjacent to the carbonyl carbon. wiley-vch.delibretexts.org This would convert the acetylphenyl group into an acetoxyphenyl group, transforming the ketone into an ester. The migratory aptitude of the aryl group versus the methyl group determines the product, with the aryl group being more likely to migrate.

Pinacol-Type Rearrangements: If the acetyl group is first converted to a vicinal diol (e.g., via reaction with a Grignard reagent followed by oxidation), the resulting pinacol (B44631) could undergo an acid-catalyzed pinacol rearrangement. berhamporegirlscollege.ac.inmsu.edu This involves the migration of an alkyl or aryl group to an adjacent carbocation, leading to a rearranged ketone.

Claisen Rearrangement: This reaction is specific to allyl aryl ethers. byjus.com If the phenolic hydroxyl group of this compound were first converted to an allyl ether, a thermal or acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement would occur, moving the allyl group to an ortho position on the phenolic ring (C3 or C6) to form an allyl-substituted phenol.

These potential transformations highlight the synthetic versatility of the this compound scaffold, allowing for its conversion into a range of structurally distinct molecules.

Table 3: Summary of Potential Intramolecular Reactions

| Reaction Type | Required Moiety/Reagent | Plausibility for this compound | Potential Product Class |

| Friedel-Crafts Cyclization | Acetyl group + Strong Acid (e.g., H₂SO₄) | Plausible | Dibenzofuranone derivative |

| Baeyer-Villiger Rearrangement | Acetyl group + Peroxy Acid (e.g., m-CPBA) | Highly Plausible | Aryl acetate ester |

| Claisen Rearrangement | Allyl ether derivative + Heat/Acid | Plausible (on derivative) | Allyl-substituted phenol |

| Pinacol Rearrangement | Pinacol derivative + Acid | Plausible (on derivative) | Rearranged ketone |

Derivatization Chemistry for Enhanced Utility and Analysis of 4 4 Acetylphenyl 2 Chlorophenol

Acylation Strategies for the Phenolic Hydroxyl

Acylation involves the introduction of an acyl group (R-C=O) to the phenolic oxygen, converting the phenol (B47542) into an ester. This transformation is fundamental in protecting the hydroxyl group or in creating derivatives with altered biological or chemical characteristics. Phenolic esters are valuable intermediates in organic synthesis and find diverse applications. rsc.org

The conversion of 4-(4-Acetylphenyl)-2-chlorophenol to its acetate (B1210297) ester is a common and straightforward acylation reaction. This is typically achieved using acetic anhydride, often in the presence of a base or acid catalyst. oup.comoup.com The reaction effectively replaces the active hydrogen of the phenolic hydroxyl group with an acetyl group. This process reduces the polarity of the compound and increases its volatility, which is particularly useful for analytical procedures like gas chromatography. oup.com

The Schotten-Baumann reaction is a well-established method for acylating phenols, utilizing acyl halides (like acetyl chloride) in the presence of a base, such as sodium hydroxide (B78521). lew.ro This technique is efficient and can be performed under mild conditions, often at or below room temperature, without requiring anhydrous environments. lew.ro By selecting different acylating agents (e.g., propionyl chloride, benzoyl chloride), a wide variety of ester derivatives of this compound can be synthesized.

Table 1: Common Acylation Reactions for Phenolic Hydroxyl Groups

| Acylating Agent | Catalyst/Conditions | Product Derivative | Typical Application |

|---|---|---|---|

| Acetic Anhydride | Base (e.g., pyridine) or Acid (e.g., H₂SO₄) | Acetate Ester | Protection of hydroxyl group, preparation for chromatography oup.comresearchgate.net |

| Acetyl Chloride | Base (e.g., NaOH, pyridine) | Acetate Ester | Organic synthesis, Schotten-Baumann reaction lew.ro |

| Benzoyl Chloride | Base (e.g., NaOH) | Benzoate Ester | Synthesis of more complex molecules |

| Organic Salts | Diethylaminosulfur trifluoride (DAST) | Varies (e.g., Acetate, Propionate) | One-pot synthesis at room temperature rsc.org |

Phenols, including this compound, are bidentate nucleophiles, meaning they can react at two positions: the phenolic oxygen (O-acylation) or the aromatic ring (C-acylation). ucalgary.ca

O-acylation is a nucleophilic acyl substitution reaction that results in the formation of a phenolic ester. This reaction is generally faster and is favored under kinetic control. It can be catalyzed by a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion, or by an acid, which protonates the acylating agent to make it more electrophilic. ucalgary.ca

C-acylation , also known as the Friedel-Crafts acylation, involves the substitution of a hydrogen atom on the aromatic ring with the acyl group, forming a hydroxyaryl ketone. This reaction typically requires a Lewis acid catalyst like aluminum chloride (AlCl₃) and leads to a more thermodynamically stable product. ucalgary.ca

For the selective formation of the ester derivative (O-acylation) of this compound, reaction conditions are chosen to avoid C-acylation. This is typically achieved by using a base catalyst instead of a strong Lewis acid. ucalgary.ca Under phase-transfer catalysis (PTC) conditions, a phenoxide anion is paired with a quaternary ammonium (B1175870) cation, and this ion pair transfers to an organic phase where it reacts with the acyl chloride. lew.ro This method is highly efficient, rapid, and favors the formation of the O-acylated product in high purity. lew.ro

Alkylation Procedures

Alkylation of the phenolic hydroxyl group on this compound involves replacing the hydroxyl hydrogen with an alkyl group to form an ether. This derivatization is crucial for protecting the hydroxyl group during multi-step syntheses or for modifying the compound's properties.

The Williamson ether synthesis is the most common method for preparing ethers from phenols. The process involves deprotonating the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkylating agent, such as an alkyl halide. A variety of alkylating agents can be employed to introduce different alkyl groups.

Common Alkylating Agents:

Alkyl Halides: Methyl iodide, ethyl bromide, and benzyl chloride are frequently used to introduce methyl, ethyl, and benzyl groups, respectively.

Dialkyl Sulfates: Dimethyl sulfate and diethyl sulfate are powerful and efficient alkylating agents for forming methyl and ethyl ethers.

Organic Carbonates: Dialkyl carbonates can also serve as alkylating agents in the presence of a base. google.com

For example, reacting this compound with methyl iodide in the presence of a base like potassium carbonate would yield 4-(4-acetylphenyl)-2-chloro-1-methoxybenzene.

Table 2: Examples of Alkylating Agents for Phenols

| Alkylating Agent | Typical Base | Product Type |

|---|---|---|

| Methyl Iodide (CH₃I) | K₂CO₃, NaH | Methyl Ether |

| Ethyl Bromide (CH₃CH₂Br) | K₂CO₃, NaOH | Ethyl Ether |

| Dimethyl Sulfate ((CH₃)₂SO₄) | NaOH | Methyl Ether |

| Benzyl Chloride (C₆H₅CH₂Cl) | K₂CO₃ | Benzyl Ether |

Several factors must be carefully controlled to ensure high efficiency and purity in the alkylation of this compound.

Choice of Base: A sufficiently strong base is required to completely deprotonate the phenolic hydroxyl group. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The choice of base can be influenced by the acidity of the phenol and the reactivity of the alkylating agent. google.com

Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are often preferred as they effectively solvate the cation of the phenoxide salt, leaving the anion more nucleophilic.

Temperature: Alkylation reactions are typically conducted at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates. google.com Higher temperatures can increase the reaction rate but may also lead to side reactions.

Purity of Reactants: The purity of the phenol, alkylating agent, and solvent is critical to prevent unwanted side reactions and ensure a high yield of the desired ether product.

Suppression of Polyalkylation: In some cases, particularly with multifunctional phenols, controlling the stoichiometry of the alkylating agent is important to achieve selective monoalkylation and avoid polyalkylation. google.com

Silylation for Chromatographic Analysis

For analytical purposes, particularly gas chromatography (GC), it is often necessary to derivatize polar compounds like this compound. mdpi.com The presence of the polar hydroxyl group can lead to poor peak shape (tailing) and reduced thermal stability in the hot GC injector and column. Silylation is a widely used derivatization technique that addresses these issues. phenomenex.com

The process involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group or a similar silyl group. phenomenex.comnih.gov The resulting silyl ether is significantly more volatile, less polar, and more thermally stable than the parent phenol, making it ideal for GC analysis. nih.gov

A variety of silylating reagents are available, each with different reactivity. Common reagents include:

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)

MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)

HMDS (Hexamethyldisilazane)

TMSI (N-trimethylsilylimidazole) phenomenex.com

The reaction is typically fast and can often be performed at room temperature. rsc.orgnih.gov The choice of solvent can significantly impact the reaction rate, with acetone being a particularly effective solvent for the silylation of chlorophenols, allowing the reaction to complete almost instantaneously. nih.govresearchgate.net In contrast, solvents like dichloromethane or hexane may require much longer reaction times. researchgate.net After silylation, the sample can be directly injected into the GC-MS system for analysis. nih.gov

Table 3: Common Silylating Reagents for Phenols

| Reagent Abbreviation | Full Name | Key Characteristics |

|---|---|---|

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Highly reactive, widely used for phenols and other polar compounds. nih.gov |

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | The most volatile TMS reagent; its byproducts are also highly volatile. mdpi.com |

| HMDS | Hexamethyldisilazane | A less reactive reagent, often requiring a catalyst and higher temperatures. rsc.org |

| TMSI | N-trimethylsilylimidazole | A strong silylating agent particularly effective for hydroxyl groups. phenomenex.com |

Formation of Silyl Ethers

The conversion of the phenolic hydroxyl group into a silyl ether is a common and effective derivatization strategy. Silyl ethers are functional groups characterized by a silicon atom covalently bonded to the phenolic oxygen. libretexts.org This process replaces the active hydrogen of the hydroxyl group with a silyl group, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). libretexts.orgcfsilicones.com The primary purpose of this derivatization is to increase the volatility and thermal stability of the compound, making it more amenable to analysis by gas chromatography-mass spectrometry (GC/MS). nih.govresearchgate.net Silylation protects the polar hydroxyl group, reducing intermolecular hydrogen bonding and preventing unwanted interactions during analysis. cfsilicones.com

The general reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic silicon atom of a silylating reagent, leading to the displacement of a leaving group (e.g., chloride) and the formation of the silyl ether. cfsilicones.com

Reagents and Conditions for Effective Silylation

Effective silylation of phenolic compounds like this compound depends on the choice of the silylating reagent, solvent, and reaction conditions. Silylamides are among the most powerful silylating agents. researchgate.net A variety of reagents are available, each with different reactivity and steric bulk, allowing for tailored derivatization. cfsilicones.com

Common silylating agents include:

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : A highly reactive reagent often used for GC/MS sample preparation. It reacts rapidly with phenols, and the reaction byproducts are volatile. nih.govresearchgate.net

Trimethylchlorosilane (TMCS) : Often used in combination with a base like pyridine or triethylamine to neutralize the HCl byproduct. researchgate.net

N,O-Bis(trimethylsilyl)acetamide (BSA) : A powerful silylating agent that can be used neat or in a solvent. cfsilicones.comresearchgate.net

Hexamethyldisilazane (HMDS) : A less reactive but cost-effective reagent, often catalyzed by a small amount of acid. cfsilicones.comorganic-chemistry.org

tert-Butyldimethylsilyl Chloride (TBDMSCl) : Forms a more stable silyl ether (TBDMS ether) compared to TMS ethers, which is useful for multi-step synthesis where the protecting group needs to withstand various reaction conditions. Imidazole is a preferred base for this reagent. researchgate.netorganic-chemistry.org

The choice of solvent significantly impacts the reaction rate. Studies on chlorophenols have shown that acetone can dramatically accelerate the silylation process, with reactions completing in seconds at room temperature, compared to over an hour in solvents like dichloromethane or hexane. nih.govresearchgate.net Basic solvents such as pyridine can also act as catalysts and acid scavengers. researchgate.net

| Silylating Reagent | Typical Base/Catalyst | Common Solvents | Key Characteristics |

|---|---|---|---|

| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | None required (can be catalyzed) | Acetone, Acetonitrile, Dichloromethane | Highly reactive, fast reaction times, volatile byproducts. nih.govresearchgate.net |

| Trimethylchlorosilane (TMCS) | Pyridine, Triethylamine | Toluene, THF | Common and cost-effective; base is required to scavenge HCl. researchgate.net |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | None required | Pyridine, Dimethylformamide (DMF) | Powerful reagent, can be used as a solvent itself. researchgate.net |

| tert-Butyldimethylsilyl Chloride (TBDMSCl) | Imidazole, 2,6-Lutidine | Dimethylformamide (DMF), Acetonitrile | Forms robust silyl ethers resistant to non-fluoride reagents. organic-chemistry.orgharvard.edu |

Formation of Other Functionalized Derivatives

Hydrazone and Oxime Formation from the Acetyl Group

The acetyl group of this compound possesses a ketone carbonyl function, which is a prime site for derivatization. This group readily reacts with hydrazine and its derivatives to form hydrazones, and with hydroxylamine to form oximes. wikipedia.orgwikipedia.org These reactions are condensation reactions, where the oxygen atom of the carbonyl group is replaced by a nitrogen-containing group, with the elimination of a water molecule. byjus.comkhanacademy.org

Hydrazone Formation: The reaction with hydrazine (H₂NNH₂) converts the acetyl group into a hydrazone (C=N-NH₂). wikipedia.org This reaction is a nucleophilic addition to the carbonyl group, followed by dehydration. fiveable.melibretexts.org The formation of hydrazones can proceed under acidic or basic conditions. stackexchange.com Hydrazones are important intermediates in reactions like the Wolff-Kishner reduction, which converts a ketone to an alkane. fiveable.melibretexts.org

Oxime Formation: Similarly, the reaction with hydroxylamine (NH₂OH) yields an oxime (C=N-OH). wikipedia.orgbyjus.com This reaction is typically carried out in a weakly acidic medium. byjus.com The resulting oxime can exist as two geometric stereoisomers (E/Z or syn/anti) if the groups attached to the carbon are different, although for an acetyl group, one of the groups is a methyl. wikipedia.org Oximes are stable, crystalline compounds and are intermediates in reactions like the Beckmann rearrangement. masterorganicchemistry.com

These derivatizations are useful for synthesizing new compounds and for the characterization and identification of the parent ketone. wikipedia.org

| Derivative Type | Reagent | Functional Group Formed | General Reaction Conditions |

|---|---|---|---|

| Hydrazone | Hydrazine (H₂NNH₂) | >C=N-NH₂ | Reaction with the ketone, often with acid or base catalysis. wikipedia.orgstackexchange.com |

| Oxime | Hydroxylamine (NH₂OH) | >C=N-OH | Condensation with the ketone, typically in a weakly acidic medium. byjus.comorganic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization of 4 4 Acetylphenyl 2 Chlorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of proton (¹H) and carbon (¹³C) signals, confirming the molecule's constitution and stereochemistry.

One-dimensional NMR spectra are the cornerstone of structural analysis, providing initial information on the chemical environment and number of different types of protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(4-Acetylphenyl)-2-chlorophenol is expected to show distinct signals corresponding to the protons on the two aromatic rings, the acetyl methyl group, and the phenolic hydroxyl group. The electron-withdrawing nature of the acetyl and chloro groups, combined with the electron-donating effect of the hydroxyl group, results in a predictable dispersion of signals in the aromatic region (typically 6.8–8.0 ppm). The acetyl methyl protons would appear as a sharp singlet further downfield than a typical alkyl methyl group, likely around 2.6 ppm, due to the deshielding effect of the adjacent carbonyl group. rsc.org The phenolic proton signal is expected to be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, 11 distinct signals are expected in the aromatic region (approx. 115-160 ppm), along with signals for the carbonyl carbon (around 197 ppm) and the methyl carbon of the acetyl group (around 26.5 ppm). rsc.org The carbon bearing the hydroxyl group (C1) and the carbon bearing the chlorine atom (C2) would be shifted downfield, with the C-O bond causing a more significant shift. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. For this molecule, the aromatic CH carbons and the acetyl CH₃ carbon would yield positive peaks, while quaternary carbons (including the carbonyl carbon and the four carbons at the ring junctions and substituent attachments) would be absent. This technique simplifies the assignment of the complex aromatic region in the standard ¹³C spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) | DEPT-135 Signal |

| Phenolic OH | Variable (e.g., 5.0-8.0) | Broad Singlet | - | - |

| Acetyl CH₃ | ~2.6 | Singlet | ~26.5 | Positive |

| Carbonyl C=O | - | - | ~197 | Absent |

| Aromatic CHs | 6.8 - 8.0 | Doublet, Doublet of Doublets | 115 - 135 | Positive |

| Aromatic Quaternary Cs | - | - | 120 - 160 | Absent |

Two-dimensional NMR experiments are essential for assembling the molecular puzzle, revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. In the COSY spectrum, cross-peaks would appear between adjacent protons on the 2-chlorophenol (B165306) ring and between adjacent protons on the 4-acetylphenyl ring, confirming their respective substitution patterns. No correlations would be seen across the biphenyl (B1667301) linkage.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. Each proton signal in the ¹H spectrum will show a correlation to its corresponding carbon signal in the ¹³C spectrum. This allows for the unambiguous assignment of all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity, providing vital information about the molecule's three-dimensional structure and preferred conformation. libretexts.org For this compound, NOESY cross-peaks between the ortho-protons on the adjacent phenyl rings would indicate a twisted conformation, which is expected for biphenyl systems to minimize steric hindrance. pharmaguideline.com The intensity of these cross-peaks can provide qualitative information about the average dihedral angle between the two rings.

While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) yields information on the compound in its crystalline form. researchgate.net High Resolution-Magic Angle Spinning (HR-MAS) is a technique often used for phenolic compounds. nih.gov In an ssNMR spectrum, signals are typically much broader than in solution due to anisotropic interactions. However, these spectra are invaluable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions in the crystal lattice. americanpharmaceuticalreview.com Thus, ssNMR is a critical tool for characterizing the solid-state structure and identifying different crystalline phases of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are complementary and provide a characteristic fingerprint based on the functional groups present.

The IR and Raman spectra of this compound would be rich with characteristic bands corresponding to its various functional groups.

Phenolic Group: The O-H stretching vibration is one of the most prominent features in the IR spectrum, typically appearing as a broad band in the 3200–3550 cm⁻¹ region due to hydrogen bonding. docbrown.info The C-O stretching vibration of the phenol (B47542) gives rise to a strong band around 1200-1250 cm⁻¹.

Acetyl Group: The carbonyl (C=O) stretching vibration of the acetyl group is expected to produce a very strong and sharp absorption band in the IR spectrum, typically around 1680 cm⁻¹. This frequency is characteristic of an aryl ketone.

Chlorophenyl Group: The C-Cl stretching vibration typically appears in the fingerprint region of the IR spectrum, often between 700 and 800 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings produce a series of bands in the 1450–1600 cm⁻¹ region. libretexts.org Out-of-plane C-H bending vibrations (wags) are also characteristic of the substitution pattern. spectroscopyonline.com

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch (H-bonded) | Phenolic | 3200 - 3550 | Strong, Broad | Weak |

| C-H Stretch (Aromatic) | Aryl C-H | 3030 - 3100 | Medium | Strong |

| C=O Stretch | Acetyl | ~1680 | Very Strong | Medium |

| C=C Stretch (In-ring) | Aromatic | 1450 - 1600 | Medium-Strong | Strong |

| C-O Stretch | Phenolic | 1200 - 1250 | Strong | Medium |

| C-Cl Stretch | Chlorophenyl | 700 - 800 | Medium | Medium |

IR spectroscopy is an exceptionally sensitive technique for studying hydrogen bonding. ed.gov The position and shape of the O-H stretching band are directly influenced by the strength and nature of these interactions. In a concentrated solution of this compound in a non-polar solvent (like CCl₄), intermolecular hydrogen bonding between the phenolic hydroxyl group of one molecule and the carbonyl oxygen or phenolic oxygen of another would lead to a broad absorption band at a lower frequency (e.g., 3200-3500 cm⁻¹). acs.org